N-(3-fluoro-2-methylbenzyl)cyclobutanamine

Description

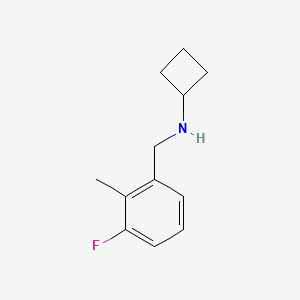

N-(3-Fluoro-2-methylbenzyl)cyclobutanamine is a cyclobutanamine derivative featuring a benzyl group substituted with fluorine at the 3-position and a methyl group at the 2-position.

Properties

IUPAC Name |

N-[(3-fluoro-2-methylphenyl)methyl]cyclobutanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-10(4-2-7-12(9)13)8-14-11-5-3-6-11/h2,4,7,11,14H,3,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHIIDKUWJSHPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CNC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylbenzyl)cyclobutanamine typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylbenzyl)cyclobutanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines, alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3-fluoro-2-methylbenzyl)cyclobutanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Investigated for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.

Industry: Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylbenzyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(3-fluoro-2-methylbenzyl)cyclobutanamine and related compounds:

Key Observations:

Substituent Effects: Fluorine: Present in the target compound and analogs, fluorine enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 10c or 9h .

Molecular Weight and Polarity :

- The target compound (MW ~193) is lighter and less polar than morpholine-containing derivatives (e.g., 10c, MW 261.20) or chromen-based analogs (e.g., 9h, MW 303.21), suggesting better membrane permeability .

- Brominated analogs (e.g., ) exhibit significantly higher molecular weights (~280) due to bromine’s atomic mass, which may reduce bioavailability .

Structural Complexity :

- Chromen and morpholine derivatives () possess extended aromatic or heterocyclic systems, which may improve binding to viral or enzymatic targets but reduce synthetic accessibility compared to the simpler benzyl-cyclobutanamine scaffold .

Research Findings and Implications

- Antiviral Potential: Cyclobutanamine derivatives in were synthesized as antiviral candidates. The target compound’s fluorine and methyl groups may optimize interactions with viral proteases or polymerases, similar to fluorinated antiviral drugs like oseltamivir .

- Metabolic Stability: Fluorine’s electron-withdrawing nature likely reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

- Synthetic Feasibility : High-yield syntheses (89–94%) of morpholine- and chromen-based analogs () suggest that introducing fluorine and methyl groups to the benzyl scaffold is achievable via similar routes, such as reductive amination or nucleophilic substitution .

Biological Activity

N-(3-fluoro-2-methylbenzyl)cyclobutanamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring linked to a benzyl group that contains a fluorine substituent. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering biochemical cascades that lead to various biological effects. Ongoing research is focused on elucidating the precise pathways and molecular interactions involved.

1. In Vitro Studies

Recent studies have investigated the biological activity of this compound through various in vitro assays. These studies primarily focus on its potential as a ligand in receptor binding studies and its effects on cell proliferation, apoptosis, and other cellular processes.

- Cytotoxicity : Preliminary data suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell growth in triple-negative breast cancer (TNBC) models, showing promising results with IC50 values ranging from 600 nM to 1.2 μM .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as measured by increased caspase-3 activity. This indicates that it may trigger programmed cell death pathways, which are crucial for eliminating malignant cells .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has highlighted the importance of specific functional groups in modulating biological activity. Variations in substituents can significantly alter potency and selectivity toward biological targets. For example, modifications to the alkyl chain length or branching have been shown to influence the efficacy of related compounds against various kinases .

Applications

This compound has several potential applications:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting specific diseases, particularly cancers.

- Biochemical Research : Utilized in studies exploring enzyme inhibition or receptor modulation, contributing to the understanding of various biochemical pathways.

- Industrial Applications : Its unique chemical properties may also find use in developing new materials or chemical products.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines. The results indicated that it could effectively inhibit cell proliferation at low micromolar concentrations. The study employed high-content fluorescence imaging techniques to assess cell viability and apoptosis markers, demonstrating significant cytotoxicity against TNBC cells .

Case Study 2: Receptor Binding Studies

Another investigation focused on the receptor binding affinity of this compound. The compound was evaluated for its ability to bind selectively to certain receptors associated with cancer progression. The findings suggested that structural modifications could enhance binding affinity and selectivity, paving the way for more effective drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.